molecular formula C8H4BrNO2S B7829937 3-(4-Bromothiophen-2-yl)-2-cyanoacrylic acid

3-(4-Bromothiophen-2-yl)-2-cyanoacrylic acid

Cat. No.: B7829937
M. Wt: 258.09 g/mol
InChI Key: ROULRPKZPPOYSM-ORCRQEGFSA-N
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Description

3-(4-Bromothiophen-2-yl)-2-cyanoacrylic acid is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)1-5(3-10)8(11)12/h1-2,4H,(H,11,12)/b5-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROULRPKZPPOYSM-ORCRQEGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1Br)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Thiophene Based Organic Frameworks in Advanced Materials Science

Thiophene (B33073) and its derivatives are fundamental building blocks in the field of materials science, particularly in the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). pnas.orgacs.orgnih.govresearchgate.net These frameworks are noted for their large surface areas, permanent porosity, and the ability to be chemically tuned by altering their constituent organic linkers. nih.govresearchgate.net

Thiophene-based frameworks exhibit outstanding electrical properties, which has spurred their use in a variety of light-driven applications, including photocatalysis, organic thin-film transistors, and photovoltaics. nih.govresearchgate.net The incorporation of thiophene units into COFs can create materials with layered 2D structures that form columns ideal for charge and exciton (B1674681) transport. pnas.org While the five-membered ring of thiophene can present challenges to forming highly crystalline frameworks, researchers have developed strategies using fused thiophene rings or other engineered derivatives to overcome this. nih.gov These materials offer distinct advantages, such as being lightweight and having high thermal and chemical resistance due to strong covalent bonds. researchgate.net The development of thiophene-based frameworks is a dynamic area of research, with ongoing efforts to create novel structures for use in electronic devices and sustainable energy applications. pnas.orgnih.gov

Significance of Cyanoacrylic Acid Derivatives in Organic Synthesis and Functional Materials

Cyanoacrylic acid and its derivatives are a class of compounds with significant utility in both organic synthesis and the creation of functional materials. The cyanoacrylate group is a strong electron-withdrawing moiety, a characteristic that is central to many of its applications.

In organic synthesis, the nitrile (cyano) group is exceptionally versatile, serving as a key precursor for transformation into various other functional groups, including carboxylic acids, amines, and aldehydes. researchgate.net This makes cyano-containing compounds valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net The acrylic acid portion of the molecule allows it to participate in various coupling and condensation reactions, such as the Knoevenagel condensation, to build larger molecular architectures. ucla.edu

The functional properties of cyanoacrylic acid derivatives are widely exploited. They are perhaps best known as the primary component of fast-acting "super glues." pcbiochemres.compcbiochemres.com The monomer polymerizes rapidly in the presence of moisture through an anionic mechanism, forming strong adhesive bonds with a wide range of materials, including plastics, metals, and even human tissue. pcbiochemres.compcbiochemres.com This has led to the development of medical-grade cyanoacrylate adhesives for suture-free wound closure in surgery. pcbiochemres.comnih.gov

Furthermore, the cyanoacrylic acid group is a cornerstone of dye-sensitized solar cells (DSSCs). researchgate.netnih.gov In these devices, it typically serves as the electron-accepting anchoring group that binds the organic dye molecule to the semiconductor surface (e.g., TiO2). researchgate.net The combination of a thiophene (B33073) π-bridge and a cyanoacrylic acid acceptor is a common design for efficient organic dyes in DSSCs. researchgate.netnih.gov

Research Landscape and Knowledge Gaps Pertaining to Brominated Thiophene Cyanoacrylic Acid Systems

The study of brominated thiophene-cyanoacrylic acid systems combines the advantageous electronic properties of the thiophene (B33073) ring, the anchoring and electron-withdrawing capabilities of the cyanoacrylic acid group, and the synthetic versatility of a bromine substituent. Brominated thiophenes are valuable precursors in organic chemistry, often used in cross-coupling reactions like the Suzuki-Miyaura reaction to build more complex, extended π-conjugated systems. mdpi.com

The existing research landscape shows significant interest in related structures. For instance, compounds like 3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid have been investigated for their potential in ruthenium-free dyes for DSSCs. sigmaaldrich.com Theoretical studies have also been conducted on various 2-cyano-3-(thiophen-2-yl)acrylic acid analogues to understand their conformational and electronic properties for solar cell applications. researchgate.net These studies confirm that the linkage between the thiophene and the cyanoacrylic acid is crucial for creating efficient π-conjugation. researchgate.net

However, a significant knowledge gap exists specifically for the 3-(4-Bromothiophen-2-yl)-2-cyanoacrylic acid isomer. While its synthesis can be envisioned through established methods like the Knoevenagel condensation of 4-bromo-2-thiophenecarboxaldehyde (B41693) with cyanoacetic acid, detailed experimental data on its specific properties and performance in functional materials are not widely documented. Much of the available information is for isomers where the bromine is at a different position or for more complex fused-ring systems. sigmaaldrich.comgeorganics.sk The precise influence of the bromine atom at the 4-position of the thiophene ring on the molecule's electronic structure, absorption spectrum, and performance in devices like solar cells remains an underexplored area, presenting an opportunity for future research.

Chemical and Physical Properties

Below are the predicted properties for this compound.

PropertyValueSource
Molecular FormulaC8H4BrNO2SCalculated
Molecular Weight258.09 g/molCalculated
Boiling Point405.4 ± 45.0 °CPredicted chemicalbook.com
Density1.838 ± 0.06 g/cm³Predicted chemicalbook.com

An in-depth analysis of the synthetic pathways to this compound reveals a modular approach, focusing on the independent construction of its two key fragments: the 4-bromothiophene moiety and the 2-cyanoacrylic acid moiety. This article delineates the primary synthetic methodologies employed for the preparation of these crucial precursors, providing a comprehensive overview of the chemical strategies involved.

Advanced Spectroscopic and Characterization Methodologies for Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Theoretical Validation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 3-(4-Bromothiophen-2-yl)-2-cyanoacrylic acid. The vibrational modes observed are characteristic of its constituent parts: the 4-bromothiophene ring, the cyanoacrylic acid moiety, and the vinylic bridge.

Theoretical calculations using methods like Density Functional Theory (DFT) are often paired with experimental spectra to achieve precise mode assignments. For thiophene (B33073) derivatives, characteristic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region. iosrjournals.org The aromatic ring stretching vibrations are typically observed between 1600-1350 cm⁻¹. iosrjournals.org The stretching of the C-S bond within the thiophene ring gives rise to bands in the 850-630 cm⁻¹ range. iosrjournals.org

The cyanoacrylic acid portion of the molecule contributes several distinct and intense bands. The C≡N stretching vibration is sharp and strong, typically appearing in the 2230-2220 cm⁻¹ region. iucr.org The carbonyl (C=O) stretch from the carboxylic acid is another prominent feature, usually found around 1740-1700 cm⁻¹. iucr.org The broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid dimer, is expected between 3300-2500 cm⁻¹. The C=C stretching of the acrylate double bond is observed in the 1650-1620 cm⁻¹ range.

Assignments are validated by comparing experimental frequencies with scaled theoretical wavenumbers obtained from computational models, which helps to resolve complex spectral regions and confirm the molecular structure.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
O-H StretchCarboxylic Acid3300 - 2500 (broad)
C-H StretchThiophene Ring3100 - 3000
C≡N StretchCyano Group2230 - 2220
C=O StretchCarboxylic Acid1740 - 1700
C=C StretchAcrylate & Thiophene1650 - 1350
C-S StretchThiophene Ring850 - 630
C-Br StretchBromo-substituent700 - 500

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm. The vinylic proton (=CH) on the acrylic acid moiety is anticipated to resonate as a singlet in the range of δ 7.9-8.5 ppm. iucr.org The two non-equivalent protons on the bromothiophene ring would appear as distinct singlets or doublets with small coupling constants, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the acrylate group.

The ¹³C NMR spectrum provides complementary data. The carbon of the carboxylic acid (C=O) is expected in the δ 165-175 ppm region. The carbon of the cyano group (C≡N) typically appears around δ 115-120 ppm. The carbons of the acrylic double bond would resonate at approximately δ 100-150 ppm. The four carbons of the 4-bromothiophene ring will show distinct signals, with the carbon atom bonded to the bromine (C-Br) appearing at a chemical shift influenced by the halogen's inductive effect.

Table: Predicted ¹H NMR Chemical Shifts

Proton Environment Predicted Chemical Shift (δ ppm) Multiplicity
-COOH Carboxylic Acid >10 broad singlet
=CH Vinylic 7.9 - 8.5 singlet
H-3' Thiophene Ring 7.0 - 7.5 singlet/doublet

Table: Predicted ¹³C NMR Chemical Shifts

Carbon Environment Predicted Chemical Shift (δ ppm)
-C OOH Carboxylic Acid 165 - 175
-C ≡N Cyano Group 115 - 120
C =C Vinylic/Thiophene 100 - 150

| C -Br | Thiophene Ring | 105 - 115 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The structure of this compound features an electron-donating bromothiophene unit connected via a π-conjugated bridge to an electron-accepting cyanoacrylic acid group. This "donor-π-acceptor" (D-π-A) architecture gives rise to significant intramolecular charge transfer (ICT) upon photoexcitation.

The UV-Vis absorption spectrum is expected to be dominated by an intense, broad absorption band in the near-UV or visible region, corresponding to a π → π* electronic transition with substantial ICT character. diva-portal.org The position of this absorption maximum (λ_max) is sensitive to the electronic nature of the donor and acceptor groups as well as the length of the π-conjugation path. The absorption onset can be used to estimate the optical band gap (E_g_opt) of the molecule. Additionally, higher energy transitions corresponding to localized excitations within the thiophene ring may be observed at shorter wavelengths. researchgate.net The study of solvatochromism, or the shift in λ_max with solvent polarity, can further confirm the ICT nature of the electronic transition.

Transition Type Description Expected Wavelength Region
π → π* (ICT)Intramolecular Charge Transfer from bromothiophene to cyanoacrylic acid350 - 450 nm
π → π* (Localized)Excitation within the thiophene aromatic system< 300 nm

Mass Spectrometry (HRMS, MALDI-TOF) for Molecular Formula Confirmation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion.

The molecular formula of the compound is C₈H₄BrNO₂S. HRMS can verify this by matching the experimentally measured mass to the calculated exact mass with a precision of a few parts per million (ppm). A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak, which will show two signals of nearly equal intensity separated by approximately 2 Da, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

While more commonly used for large polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry could also be applied, particularly for analyzing oligomers or derivatives of the title compound. nih.gov

Parameter Value
Molecular FormulaC₈H₄BrNO₂S
Average Molecular Weight258.09 g/mol
Monoisotopic Mass256.9146 u
Characteristic Isotopic PatternM⁺ and M⁺+2 peaks (approx. 1:1 ratio) due to ⁷⁹Br/⁸¹Br

X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

Based on studies of similar cyanoacrylic acid derivatives, the molecule is expected to be largely planar to maximize π-conjugation. researchgate.netiucr.org The acrylic double bond is anticipated to adopt an E-configuration. A crucial feature of the crystal packing is the formation of centrosymmetric hydrogen-bonded dimers through the carboxylic acid groups of two neighboring molecules. researchgate.net These dimers are a common supramolecular synthon for carboxylic acids. Further stabilization of the crystal lattice may occur through π-π stacking interactions between the planar thiophene rings of adjacent molecules and potentially weaker halogen bonding involving the bromine atom.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials and Energy Level Determination

Electrochemical methods, particularly Cyclic Voltammetry (CV), are used to probe the redox behavior of the molecule and to estimate the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In a typical CV experiment, the compound would be expected to undergo an irreversible or quasi-reversible oxidation process corresponding to the removal of an electron from the electron-rich bromothiophene moiety. The onset potential of this oxidation wave (E_ox_onset) is used to calculate the HOMO energy level. The LUMO energy level is often estimated by combining the HOMO energy with the optical band gap (E_g_opt) determined from the onset of the absorption band in the UV-Vis spectrum. acs.org These energy levels are critical for predicting the efficiency of charge injection, transport, and transfer in potential electronic device applications.

The relevant equations are:

E_HOMO (eV) = -[E_ox_onset vs Fc/Fc⁺ + 4.8]

E_LUMO (eV) = E_HOMO + E_g_opt

Parameter Method of Determination Significance
Oxidation Potential (E_ox)Cyclic Voltammetry (CV)Measures the ease of removing an electron (oxidation)
HOMO Energy LevelCalculated from E_ox_onsetEnergy of the highest occupied molecular orbital; relates to electron-donating ability
Optical Band Gap (E_g_opt)UV-Vis Absorption OnsetEnergy difference between HOMO and LUMO based on light absorption
LUMO Energy LevelCalculated from HOMO and E_g_optEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability

Molecular Engineering and Functionalization Strategies

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, significantly influencing the molecule's solubility, anchoring capabilities, and supramolecular interactions. A common and straightforward modification is esterification, which converts the carboxylic acid into an ester. This transformation can alter the compound's processability and its interaction with surfaces and other molecules. For instance, the synthesis of ethyl esters of similar thiophene-based cyanoacrylates has been reported, demonstrating a viable route for functionalization. nih.gov

Another strategy involves the formation of amide derivatives. Reacting the carboxylic acid with various primary or secondary amines introduces new functional groups that can participate in specific hydrogen bonding networks, thereby directing the supramolecular assembly of the material. Furthermore, the carboxylic acid can be converted into an acid chloride, a highly reactive intermediate that can undergo a variety of nucleophilic substitution reactions to introduce a wide range of functionalities.

The derivatization of carboxylic acids with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) to form 4'-bromophenacyl esters is another established method, often employed to facilitate detection in high-performance liquid chromatography (HPLC). nih.gov This highlights the broad chemical toolbox available for modifying the carboxylic acid moiety to achieve desired material properties.

Table 1: Potential Derivatizations at the Carboxylic Acid Moiety This table presents hypothetical examples based on common chemical reactions for cyanoacrylic acids.

Derivative Type Reagents and Conditions Potential Change in Properties
Methyl Ester Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux Increased solubility in nonpolar solvents; altered surface anchoring.
Ethyl Ester Ethanol, Acid Catalyst, Reflux Similar to methyl ester, with slight changes in steric hindrance. nih.gov

| N-propyl Amide | 1. SOCl₂ or Oxalyl Chloride 2. Propylamine | Introduces N-H group for hydrogen bonding; can influence crystal packing. | | Phenacyl Ester | 4'-Bromophenacyl triflate, N,N-diisopropylethylamine | Useful for analytical purposes (e.g., UV detection in HPLC). nih.gov |

Modifications and Substitutions on the Bromothiophene Ring

The 4-bromo-substituted thiophene (B33073) ring is a critical component for molecular engineering, offering a reactive site for introducing electronic diversity. The bromine atom can be readily substituted via various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the attachment of a wide array of aryl, heteroaryl, or alkynyl groups at the 4-position of the thiophene ring.

For example, a Suzuki coupling reaction with an arylboronic acid could replace the bromine atom with a phenyl, biphenyl, or a more complex aromatic system. This modification directly extends the π-conjugated system of the molecule, which is a key strategy for tuning its optical and electronic properties, such as the absorption and emission wavelengths. Introducing electron-donating or electron-withdrawing groups onto the new aromatic substituent provides a secondary level of control over the molecule's energy levels (HOMO/LUMO).

In addition to substitution at the bromine position, the hydrogen atom at the 5-position of the thiophene ring can also be a target for modification, although it is generally less reactive than the C-Br bond. Halogenation at this position could introduce further reactive handles for subsequent functionalization. beilstein-journals.org Selective dehalogenation is also a known strategy for modifying polyhalogenated thiophenes, offering another potential route for creating specific substitution patterns. scispace.com

Incorporation into Donor-π-Acceptor (D-π-A) Architectures

The inherent structure of 3-(4-Bromothiophen-2-yl)-2-cyanoacrylic acid makes it an excellent building block for Donor-π-Acceptor (D-π-A) systems. In such architectures, an electron-donating group (D) is linked to an electron-accepting group (A) through a π-conjugated spacer (π-bridge). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to applications like dye-sensitized solar cells (DSSCs) and nonlinear optics (NLO).

In this context:

Acceptor (A): The cyanoacrylic acid group is a classic and highly effective electron acceptor, which can also serve as an anchoring group to attach the molecule to semiconductor surfaces like TiO₂ in DSSCs. nih.gov

π-Spacer (π): The thiophene ring acts as the π-spacer, providing electronic communication between the donor and acceptor. Thiophene and its derivatives are widely used as π-bridges due to their high charge mobility. nih.govresearchgate.net

Donor (D): The 4-position, occupied by the bromine atom, is the logical site to attach a suitable electron-donor group. By replacing the bromine via cross-coupling reactions, moieties such as triphenylamine, carbazole, or other electron-rich aromatic systems can be installed to complete the D-π-A design. researchgate.net

The efficiency of the ICT process, and thus the performance of the resulting material, is highly dependent on the strength of the donor and acceptor, as well as the nature of the π-spacer. The 4-bromothiophen-2-yl unit provides a rigid and effective scaffold for systematically studying these relationships. For instance, a related compound, 3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid, is noted for its use in synthesizing ruthenium-free dyes for DSSCs, underscoring the utility of such brominated thiophene derivatives in this field. sigmaaldrich.com

Table 2: Components of a D-π-A System based on the Target Compound

Component Role Specific Moiety from Target Compound Functionalization Strategy
Donor (D) Electron-donating unit N/A (Bromine is a placeholder) Substitution of bromine via cross-coupling with electron-rich groups (e.g., triphenylamine). researchgate.net
π-Spacer (π) Conjugated bridge for charge transfer 4-substituted-thiophen-2-yl The core thiophene ring. Its properties can be tuned (see Section 5.4).
Acceptor (A) Electron-withdrawing and anchoring unit 2-Cyanoacrylic acid The inherent cyanoacrylic acid group. nih.gov

Strategic π-Spacer Design for Tunable Electronic Properties

The thiophene ring in this compound is not merely a passive linker but an active component whose structure can be strategically designed to tune the final molecule's electronic properties. The design of the π-spacer is crucial for controlling the extent of electronic conjugation, the planarity of the molecule, and the energy gap between the HOMO and LUMO.

One effective strategy is the rigidification of the π-spacer. Replacing a flexible single bond in a longer conjugated system with a covalent bridge or promoting planarity through noncovalent intramolecular interactions can lead to significant improvements in optical properties. For example, studies on NLO chromophores have shown that using a covalently bridged dithienylethylene spacer instead of an open-chain analogue results in a substantial bathochromic (red) shift in the absorption maximum and a dramatic enhancement of the molecular quadratic hyperpolarizability (μβ). nih.gov

Supramolecular Assembly and Intermolecular Interactions (Theoretical Considerations)

The way molecules of this compound and its derivatives organize in the solid state is governed by a complex interplay of noncovalent intermolecular interactions. nih.gov Understanding these interactions is key to predicting and controlling the morphology and bulk properties of the material. Theoretical considerations and analysis of crystal structures of similar compounds provide insight into the likely supramolecular assembly.

Potential key interactions include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust head-to-tail dimers or catemers. This is often a dominant interaction in the crystal packing of carboxylic acids.

Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen of the cyano group or an oxygen of the carboxylic acid.

π-π Stacking: The electron-rich thiophene ring can engage in π-π stacking interactions with neighboring rings. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the electronic coupling between molecules, which is critical for charge transport in organic semiconductors.

Theoretical modeling and computational methods are valuable tools for investigating these supramolecular interactions. bath.ac.uk By analyzing the crystal structures of closely related thiophene-based cyanoacrylates, it has been observed that C-H···O and C-H···N interactions can lead to the formation of infinite chains and complex 3D networks, sometimes without significant π-π stacking. nih.gov The final solid-state structure is a delicate balance of these competing forces, and slight modifications to the molecular structure can lead to different packing motifs (polymorphism), potentially resulting in tunable solid-state fluorescence and other properties. researchgate.net

Mechanistic Insights into Reaction Pathways

Mechanistic Studies of Knoevenagel Condensation in the Synthesis of 3-(4-Bromothiophen-2-yl)-2-cyanoacrylic Acid

The synthesis of this compound is achieved through the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. researchgate.netresearchgate.net In this specific synthesis, the reactants are 4-bromothiophene-2-carboxaldehyde and cyanoacetic acid. researchgate.netplu.mx The reaction is typically catalyzed by a weak base, such as an amine. youtube.com

The mechanism can be described in the following steps:

Formation of the Enolate: The basic catalyst, often a primary or secondary amine like piperidine, deprotonates the α-carbon of cyanoacetic acid. tandfonline.comorganic-chemistry.org This is the active methylene compound, and the removal of a proton creates a resonance-stabilized carbanion, or enolate. youtube.com The presence of both the nitrile (-CN) and carboxylic acid (-COOH) groups enhances the acidity of the α-proton, facilitating its removal.

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromothiophene-2-carboxaldehyde. researchgate.net This step results in the formation of a tetrahedral intermediate. mdpi.com

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the amine catalyst, to form an aldol-type addition product.

Dehydration: The final step is the elimination of a water molecule from the aldol adduct to form a carbon-carbon double bond. researchgate.net This dehydration is typically irreversible and drives the reaction to completion, yielding the final product, this compound.

Depending on the catalyst used, variations in the mechanism can occur. For instance, with a primary amine catalyst, a Schiff base intermediate may form with the aldehyde, which is then attacked by the enolate. tandfonline.com With a secondary amine, an iminium ion can be formed, which acts as the electrophile. youtube.comtandfonline.com

The Doebner modification of the Knoevenagel condensation utilizes pyridine as both the solvent and the catalyst, often in conjunction with a carboxylic acid like malonic acid. organic-chemistry.orgwikipedia.org This modification can lead to decarboxylation following the condensation. wikipedia.org

Table 1: Key Intermediates in the Knoevenagel Condensation
IntermediateRole in the Reaction
Enolate of Cyanoacetic AcidThe nucleophile that attacks the carbonyl carbon.
Iminium Ion/Schiff BaseAn activated form of the aldehyde, which is more electrophilic.
Aldol AdductThe initial product of the carbon-carbon bond formation before dehydration.

Exploration of Potential Side Reactions and Byproduct Formation (e.g., dibromo byproducts in bromination)

During the synthesis of this compound and its precursors, several side reactions can occur, leading to the formation of byproducts.

A crucial starting material is 4-bromothiophene-2-carboxaldehyde, which is synthesized by the bromination of a thiophene (B33073) derivative. The bromination of thiophenes, particularly with reagents like N-bromosuccinimide (NBS), can lead to the formation of polybrominated species. researchgate.netresearchgate.net For instance, the bromination of 2-alkylthiophenes typically occurs first at the 5-position and then at the 3-position. jcu.edu.au Therefore, in the synthesis of a 4-bromo-substituted thiophene, the formation of dibromo byproducts, such as 2,4-dibromothiophene or 3,4-dibromothiophene, is a significant possibility. researchgate.netjcu.edu.au The reaction conditions, including the stoichiometry of the brominating agent and the temperature, must be carefully controlled to minimize these side reactions. google.com

In the Knoevenagel condensation step itself, potential side reactions, although less common, could include self-condensation of the aldehyde or decarboxylation of the cyanoacetic acid under harsh conditions. The purity of the reactants and the choice of catalyst and reaction conditions are vital to ensure the selective formation of the desired product.

Theoretical Analysis of Halogen Dance Reactions in Bromothiophene Derivatives

Halogen dance reactions refer to the base-catalyzed intramolecular rearrangement of halogen substituents on aromatic rings. whiterose.ac.uk This phenomenon is particularly relevant for bromothiophene derivatives. whiterose.ac.ukias.ac.in Theoretical studies, often employing Density Functional Theory (DFT), have been used to model the potential energy surface and elucidate the mechanism of these rearrangements. whiterose.ac.uknih.gov

The driving force for the halogen dance is typically thermodynamic, leading to the formation of the most stable organometal intermediate. nih.gov The mechanism is thought to involve a series of deprotonation and metal-halogen exchange steps. ias.ac.in For bromothiophenes, a bromo-bridged transition state has been proposed. ias.ac.inresearcher.life

Key factors influencing the halogen dance include:

C-H Acidity: The acidity of the ring protons influences the initial deprotonation step. ias.ac.in

Electrophilicity of Bromine: The bromine atom must be susceptible to nucleophilic attack to form the bridged transition state. ias.ac.in

Base: The type of base used, such as lithium diisopropylamide (LDA), can control the regioselectivity of the reaction. acs.org

DFT calculations have suggested that for lithium-bromine exchange steps, SN2-type transition states may be favored over four-center type transition states. nih.gov These theoretical models provide valuable insights into the potential for isomeric impurities in bromothiophene-containing compounds and guide the development of synthetic strategies to control such rearrangements. whiterose.ac.ukresearchgate.net

Anionic Polymerization Principles Relevant to Cyanoacrylate Derivatives

The 2-cyanoacrylic acid moiety in the target molecule contains a carbon-carbon double bond that is highly activated by the presence of two strong electron-withdrawing groups: the nitrile (-CN) and the carboxylic acid (-COOH). nih.gov This makes the molecule susceptible to anionic polymerization. pcbiochemres.comresearchgate.net

The general principles of anionic polymerization of cyanoacrylates are as follows:

Initiation: The polymerization is initiated by nucleophiles, which can be strong anions like butyl lithium or even weak bases such as water, alcohols, amines, or phosphines. pcbiochemres.comwikipedia.org The nucleophile attacks the electrophilic β-carbon of the double bond. nih.gov This attack breaks the π-bond and forms a carbanion on the α-carbon. pcbiochemres.com

Propagation: The newly formed carbanion is the propagating species. pcbiochemres.com It is resonance-stabilized by both the nitrile and the carboxyl groups. This carbanion then attacks another monomer molecule in a chain-growth fashion, leading to the formation of a long polymer chain. nih.govpcbiochemres.com

Termination: In an ideal "living" anionic polymerization, there is no formal termination step in the absence of impurities. wikipedia.orgnih.gov The chains remain active until deliberately quenched by a terminating agent, such as a proton source. nih.gov Chain transfer reactions can also occur, for instance, in the presence of weak acids. nih.gov

The high reactivity of cyanoacrylates means that even trace amounts of basic impurities or moisture can initiate polymerization. researchgate.netwikipedia.org This rapid polymerization is the basis for the use of cyanoacrylates as "super glues". pcbiochemres.com The rate of polymerization can be controlled by the choice of initiator and solvent. wikipedia.orgresearchgate.net

Table 2: Stages of Anionic Polymerization of Cyanoacrylates
StageDescriptionKey Species Involved
InitiationAttack of a nucleophile on the β-carbon of the monomer's double bond.Monomer, Initiator (e.g., OH⁻, R⁻)
PropagationSequential addition of monomer units to the growing carbanionic chain end.Propagating carbanion, Monomer
TerminationCessation of chain growth, often by reaction with an impurity or a deliberately added agent.Living polymer chain, Terminating agent (e.g., H₂O, ROH)

Structure Property Relationship Elucidation Through Theoretical Frameworks

Influence of Molecular Geometry on Electronic and Optical Behavior

The electronic and optical properties of D-π-A molecules like 3-(4-Bromothiophen-2-yl)-2-cyanoacrylic acid are profoundly dependent on their molecular geometry, specifically the planarity of the conjugated system. Theoretical studies on the parent compound, 2-cyano-3-(thiophen-2-yl)acrylic acid (TCA), reveal that the molecule's stability and electronic properties are linked to the dihedral angle between the thiophene (B33073) ring and the cyanoacrylic acid group. researchgate.net A more planar conformation allows for greater π-electron delocalization along the D-π-A backbone. This enhanced delocalization generally leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift in the absorption spectrum.

For this compound, the bromine atom at the 4-position of the thiophene ring is not expected to introduce significant steric hindrance that would force the molecule into a non-planar conformation. The stability is largely influenced by the degree of electron delocalization between the thiophene and cyanoacrylic acid moieties. researchgate.net Computational analyses of similar thiophene-based cyanoacrylate derivatives show that non-H atoms in the core structure tend to lie in the same plane, optimizing conjugation. nih.gov Any significant deviation from planarity would disrupt the π-conjugation, increase the HOMO-LUMO gap, and cause a hypsochromic (blue) shift in the absorption wavelength.

Table 1: Influence of Molecular Geometry on Key Properties (Based on Theoretical Principles)

Molecular Geometryπ-Conjugation EfficiencyHOMO-LUMO GapAbsorption Wavelength (λmax)
PlanarHighSmallerRed-shifted (Longer Wavelength)
Twisted/Non-planarLowLargerBlue-shifted (Shorter Wavelength)

Correlation Between Conjugation Pathway and Absorption/Emission Characteristics

The absorption and emission of light by this compound are governed by electronic transitions, primarily the HOMO to LUMO transition, which has a strong intramolecular charge transfer (ICT) character. The π-conjugated pathway, consisting of the thiophene ring and the vinyl bridge, is the conduit for this charge transfer. The efficiency of this pathway dictates the intensity (oscillator strength) and energy (wavelength) of the absorption band.

Theoretical studies on related D-π-A chromophores show that extending the π-conjugation or increasing the strength of the donor/acceptor groups leads to a red-shift in the maximum absorption wavelength (λmax). nih.gov The emission properties (fluorescence) are also linked to the ICT state. A more efficient ICT process often leads to a larger Stokes shift (the difference between the absorption and emission maxima) and can influence the quantum yield of fluorescence.

Impact of Substituent Electronic Effects on Frontier Molecular Orbitals

Substituents play a critical role in tuning the electronic structure of conjugated molecules by modifying the energy levels of the frontier molecular orbitals (HOMO and LUMO). lookchem.com In this compound, the key substituents are the bromine atom on the donor ring and the cyano and carboxylic acid groups on the acceptor end.

Donor Moiety (4-Bromothiophen-2-yl): The thiophene ring itself is an electron-rich aromatic system, acting as a good electron donor. The bromine atom at the 4-position exhibits a dual electronic effect: it is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, and electron-donating through the resonance effect (+R) due to its lone pairs of electrons participating in the π-system. For halogens on a π-conjugated system, the inductive effect often dominates, leading to a stabilization (lowering of the energy) of both the HOMO and LUMO levels compared to the unsubstituted parent compound. However, the resonance effect can partially counteract this by raising the HOMO energy.

Acceptor Moiety (2-Cyanoacrylic acid): The cyano (-CN) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups. They effectively pull electron density from the π-system, which significantly lowers the energy of the LUMO. This effect is crucial for establishing the ICT character of the molecule.

The net result of these substituent effects is a modulation of the HOMO-LUMO energy gap (Eg). The strong acceptor groups ensure a low-lying LUMO, while the bromothiophene donor provides a relatively high-lying HOMO. The presence of bromine, primarily through its inductive effect, is expected to lower the HOMO level compared to an unsubstituted thiophene donor, which could lead to a slight increase in the HOMO-LUMO gap and a potential blue-shift in absorption compared to the non-brominated analogue.

Table 2: Predicted Substituent Effects on Frontier Orbital Energies

ComponentSubstituentElectronic EffectImpact on HOMOImpact on LUMOImpact on Band Gap (Eg)
Thiophene Donor-Br (at C4)Inductive (-I) > Resonance (+R)LoweredLoweredSlightly Increased
Acrylic Acid Acceptor-CN, -COOHInductive (-I) & Resonance (-R)LoweredStrongly LoweredDecreased

Relationships Between Molecular Design and Charge Transport Characteristics

While this compound is a single molecule, its potential use in solid-state devices (like organic solar cells or transistors) makes its charge transport characteristics relevant. These properties are intrinsically linked to its molecular design and how the molecules pack in the solid state. Charge transport in organic materials occurs via hopping between adjacent molecules. The efficiency of this process depends on two key parameters:

Reorganization Energy (λ): This is the energy required to deform the molecular geometry from its neutral state to its ionized state (and vice versa) during the charge hopping process. A lower reorganization energy facilitates faster charge transfer. The rigid structure of the thiophene ring and the conjugated backbone of molecules like this generally leads to moderate reorganization energies. Theoretical studies on thiophene-containing materials show that structural modifications that reduce vibrational modes can lower this energy. arxiv.org

Transfer Integral (V): This parameter quantifies the electronic coupling between adjacent molecules and is highly sensitive to their intermolecular distance and relative orientation (i.e., molecular packing). Strong π-π stacking interactions are desirable for high charge mobility.

The molecular design of this compound, with its planar structure and potential for hydrogen bonding via the carboxylic acid group, can promote ordered packing. However, the presence of the bromine atom can also lead to halogen bonding, further influencing the crystal packing and creating specific charge transport pathways. Theoretical investigations of related thiophene derivatives have shown that molecular packing can lead to either ambipolar behavior or preferential transport of either holes or electrons. rsc.org The annellation mode and substituent positions are known to have a great impact on molecular packing and, consequently, on charge transport. rsc.org

Structural Determinants of Nonlinear Optical Response

Molecules with a strong D-π-A character and a significant intramolecular charge transfer are often candidates for nonlinear optical (NLO) applications. The NLO response, particularly the first hyperpolarizability (β), is a measure of a molecule's ability to alter the properties of light passing through it. The key structural determinants for a large NLO response are:

Strong Donor and Acceptor Groups: A large difference in the electron-donating and electron-withdrawing strength of the terminal groups enhances the molecular dipole moment and the change in dipole moment upon excitation, which are crucial for a high β value.

Efficient π-Conjugated Bridge: The π-bridge facilitates the charge transfer. Thiophene is a common and effective linker in NLO chromophores. nih.gov

Asymmetry: The molecule must be non-centrosymmetric to exhibit a second-order NLO response (β ≠ 0). The D-π-A design inherently provides this asymmetry.

For this compound, the combination of the bromothiophene donor and the potent cyanoacrylic acid acceptor creates a strong push-pull system. Theoretical calculations on similar D-π-A chromophores have shown that this configuration leads to significant NLO properties. nih.gov The bromine substituent can further enhance the NLO response. Studies have shown that incorporating bromo substituents into chromophores can increase the first molecular hyperpolarizability (β) compared to chloro- or cyano-containing analogues, without negatively impacting optical transparency. researchgate.net This enhancement is attributed to the heavy atom effect and the specific electronic perturbation the bromine atom imparts on the conjugated system. Therefore, this compound is predicted to possess a notable nonlinear optical response.

Potential Academic and Research Applications Conceptual

Design Principles for Organic Semiconductor Materials (n-type, electron transport)

The conceptual design of n-type (electron-transporting) organic semiconductors often relies on incorporating electron-deficient moieties to facilitate the acceptance and transport of electrons. Thiophene (B33073) derivatives have been widely investigated as building blocks for organic semiconductors. researchgate.net The structure of 3-(4-Bromothiophen-2-yl)-2-cyanoacrylic acid contains key features that align with the design principles for n-type materials.

The strong electron-withdrawing capacity of the cyano (-CN) and carboxylic acid (-COOH) groups in the 2-cyanoacrylic acid moiety significantly lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. A low-lying LUMO is a primary prerequisite for efficient electron injection from an electrode and for stable electron transport. The thiophene ring, a known building block for semiconductors, provides the necessary π-conjugated system for orbital overlap between adjacent molecules, which is essential for charge mobility. nih.gov Furthermore, the presence of the bromine atom can influence intermolecular interactions and thin-film morphology through halogen bonding, potentially enhancing molecular packing and improving electron transport pathways in a solid-state device. mdpi.com

Structural ComponentFunction in n-type Semiconductor DesignTheoretical Contribution
Cyanoacrylic Acid GroupElectron Acceptor (A)Lowers LUMO energy level, promoting electron injection and stability.
Thiophene Ringπ-Conjugated Bridge (π)Facilitates π-π stacking and intermolecular orbital overlap for charge transport.
Bromine AtomElectronic & Packing ModifierInductively withdraws electron density; can promote ordered packing via halogen bonding.

Theoretical Sensitizer (B1316253) Design for Dye-Sensitized Solar Cells (DSSCs)

The D-π-A architecture is the most common and effective design for metal-free organic sensitizers in DSSCs. nih.gov this compound conceptually fits this model perfectly. In this framework, the thiophene ring serves as the π-bridge that connects an electron-donating unit to an electron-accepting unit. The cyanoacrylic acid group is one of the most widely used acceptor and anchoring groups in DSSC dyes. nih.gov It serves two critical functions: it anchors the dye molecule to the surface of a semiconductor nanoparticle (typically TiO₂), and its electron-withdrawing nature facilitates the intramolecular charge transfer (ICT) upon photoexcitation. nih.govresearchgate.net

Theoretical studies on analogous molecules, such as 3-(5-(4-(diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic acid, investigate how modifying the donor group can optimize the performance of the dye. researchgate.net For this compound, the bromothiophene unit itself can be considered a modest donor-π system. The bromine atom's electronegativity can influence the dye's redox potential and its electronic coupling with the semiconductor surface. This compound serves as a fundamental framework for conceptually exploring how different donor groups, attached in place of the bromine atom via cross-coupling reactions, could modulate the dye's optical and electronic properties to improve solar cell efficiency. researchgate.net

An effective sensitizer must absorb a broad range of the solar spectrum. The light-harvesting ability of a dye is determined by its electronic structure and the extent of its π-conjugated system. researchgate.net The conjugated system of this compound, spanning the thiophene ring and the acrylic acid double bond, is responsible for its absorption of light, primarily in the UV-visible region.

A key principle in designing light-harvesting antennas is the ability to tune the absorption spectrum to match that of the sun. rsc.org For a molecule like this, theoretical design principles would focus on extending the π-conjugation. For instance, replacing the bromine atom with more complex, electron-rich aromatic or heterocyclic groups would be expected to cause a bathochromic (red) shift in the absorption spectrum. researchgate.net This extension of the π-system leads to a smaller HOMO-LUMO gap, allowing the molecule to absorb lower-energy photons and thus harvest more light from the solar spectrum. researchgate.net This principle is fundamental to creating "panchromatic" sensitizers that can utilize a wider portion of available sunlight.

The efficiency of a DSSC is critically dependent on the dynamics of electron injection from the photo-excited dye into the conduction band of the semiconductor substrate (e.g., TiO₂). This process must occur faster than competing de-excitation pathways, such as fluorescence or non-radiative decay.

For this compound, the theoretical process is as follows:

Photoexcitation: An incoming photon with sufficient energy excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the LUMO. In this D-π-A structure, the HOMO is typically localized on the thiophene moiety, while the LUMO is concentrated on the electron-withdrawing cyanoacrylic acid group.

Intramolecular Charge Transfer (ICT): This excitation creates a charge-separated state, effectively moving electron density from the thiophene end of the molecule to the cyanoacrylic acid end.

Electron Injection: Because the cyanoacrylic acid group is anchored to the TiO₂ surface, its LUMO is electronically coupled to the semiconductor's conduction band. If the LUMO energy level of the dye is higher than the conduction band edge of the TiO₂, the excited electron can be efficiently injected into the semiconductor. rsc.org

The rate and efficiency of this injection are governed by the electronic coupling between the dye's LUMO and the semiconductor's density of states. The cyanoacrylic acid anchor is particularly effective at ensuring strong coupling to facilitate this crucial step. nih.gov

StepTheoretical DescriptionKey Molecular Feature
1. PhotoexcitationAbsorption of a photon promotes an electron from HOMO to LUMO.π-conjugated system of the entire molecule.
2. Charge TransferElectron density shifts from the thiophene (donor/bridge) to the acceptor.D-π-A architecture.
3. Electron InjectionElectron moves from the dye's LUMO into the semiconductor's conduction band.Cyanoacrylic acid anchoring group and its energetic alignment with the semiconductor.

Conceptualization of Components for Organic Electronic Devices

The inherent semiconducting properties of thiophene-based molecules make them fundamental components in a variety of organic electronic devices beyond solar cells. researchgate.net The structure of this compound, with its potential n-type characteristics and defined electronic structure, makes it a candidate for conceptualization in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

In the context of OFETs, this molecule could be theoretically investigated as an active layer material. mdpi.com Its ability to form ordered structures through π-π stacking (from the thiophene rings) and potential halogen bonding could lead to efficient charge transport channels. mdpi.com For OLEDs, thiophene derivatives can be used in charge transport layers or as hosts for emissive dopants. google.com The D-π-A nature of the molecule could be exploited to tune charge injection and transport properties within a multi-layer OLED stack.

Theoretical Frameworks for Nonlinear Optical Material Development

Nonlinear optical (NLO) materials are crucial for applications in optical communications and information processing. epo.org A large second-order NLO response (hyperpolarizability) in organic molecules is strongly associated with a D-π-A structure that facilitates significant intramolecular charge transfer upon excitation. researchgate.net

This compound embodies this theoretical framework. The thiophene ring acts as the π-conjugated bridge connecting a donor region to the potent dicyanovinyl-type acceptor (the cyanoacrylic group). researchgate.net Theoretical studies on similar push-pull chromophores show that NLO properties can be systematically tuned by:

Increasing the length of the π-conjugated system (e.g., using bithiophene instead of thiophene).

Strengthening the electron-donating or electron-accepting groups. researchgate.net

This molecule serves as a foundational structure for computational modeling to predict its hyperpolarizability. The NLO response is directly linked to the change in dipole moment between the ground state and the excited state. The significant charge redistribution expected in this molecule upon excitation suggests it could possess notable NLO properties, making it a valuable subject for theoretical NLO material design. nih.gov

Structural FeatureRelevance to NLO PropertiesConceptual Impact
D-π-A ArchitectureCreates asymmetry in electron distribution.Essential for second-order NLO effects.
Cyanoacrylic AcceptorStrong electron-withdrawing group.Maximizes intramolecular charge transfer (ICT).
Thiophene π-BridgeEfficiently mediates charge transfer.Enhances the change in dipole moment upon excitation.

Materials for Artificial Photosynthesis Systems (conceptual)

Artificial photosynthesis aims to mimic the natural process of converting sunlight, water, and carbon dioxide into chemical fuels. A key component of these systems is a light-harvesting and charge-separating unit, analogous to chlorophyll (B73375) in plants. rsc.org

The properties of this compound as a DSSC sensitizer are directly transferable to its conceptual use in artificial photosynthesis. Its role would be that of a molecular photosensitizer integrated into a larger system. Upon absorbing light, it can inject an electron into a catalyst or a semiconductor material, initiating the chemical reactions (e.g., water oxidation or CO₂ reduction). The design principles are similar to those for DSSCs: broad solar absorption and efficient charge separation and transfer. This molecule could serve as a model component in theoretical frameworks for developing dye-sensitized photoelectrochemical cells, which are a promising avenue for artificial photosynthesis.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and High-Yield Preparations

While the synthesis of cyanoacrylic acids is often achieved through established methods like the Knoevenagel condensation, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes for 3-(4-Bromothiophen-2-yl)-2-cyanoacrylic acid. The conventional approach involves the condensation of an aldehyde (4-bromo-2-thiophenecarboxaldehyde) with a compound containing an active methylene (B1212753) group (ethyl cyanoacetate), followed by hydrolysis.

Future explorations could include:

Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate reaction times and potentially improve yields compared to conventional heating.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer superior control over reaction parameters, enhance safety, and allow for easier scalability.

Green Catalysis: Exploring the use of solid acid catalysts or biocatalysts to replace traditional base catalysts, thereby minimizing waste and simplifying product purification.

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Key Research Focus
Knoevenagel CondensationWell-established, reliableOptimization of catalysts, solvents, and reaction conditions for higher yields.
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved energy efficiencyScreening of reaction parameters to prevent degradation of starting materials.
Continuous Flow ChemistryHigh scalability, enhanced safety and controlReactor design, optimization of flow rates and residence times.
BiocatalysisHigh selectivity, environmentally friendlyIdentification and engineering of suitable enzymes for the condensation step.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry offers powerful tools for predicting the properties of novel molecules before their synthesis, saving significant time and resources. For this compound, advanced computational modeling can guide the design of new derivatives with specific, desirable characteristics.

Key areas for computational investigation include:

Density Functional Theory (DFT): Employing DFT to calculate the geometric and electronic structures of the molecule. nih.gov This can predict crucial parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for applications in organic electronics.

Time-Dependent DFT (TD-DFT): Using TD-DFT to simulate the molecule's UV-Vis absorption spectrum, providing insights into its optical properties and potential use as a chromophore in dyes.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand how the molecule interacts with solvents or surfaces, which is critical for applications in dye-sensitized solar cells where the molecule adsorbs onto a semiconductor surface.

These predictive models allow for the in-silico screening of numerous virtual derivatives, identifying the most promising candidates for laboratory synthesis.

Computational Method Predicted Property Relevance to Application
Density Functional Theory (DFT)HOMO/LUMO Energies, Electron DensityPredicting charge transfer capabilities for solar cells and transistors.
Time-Dependent DFT (TD-DFT)UV-Vis Absorption SpectrumDesigning dyes with specific light-harvesting properties.
Molecular Dynamics (MD)Adsorption energy, molecular orientationOptimizing the interface in dye-sensitized solar cells.
Hirshfeld Surface AnalysisIntermolecular interaction patternsUnderstanding crystal packing and solid-state properties. nih.gov

Development of Highly Functionalized Derivatives with Tailored Electronic Profiles

The structure of this compound is highly amenable to chemical modification, allowing for the fine-tuning of its electronic and optical properties. The bromine atom on the thiophene (B33073) ring is a particularly attractive site for derivatization.

Future research should focus on:

Cross-Coupling Reactions: Utilizing modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to replace the bromine atom with a wide variety of functional groups. Introducing electron-donating or electron-withdrawing moieties can systematically alter the molecule's HOMO/LUMO energy gap.

Thiophene Ring Modification: Exploring electrophilic substitution reactions on the thiophene ring to introduce additional functional groups, further expanding the library of accessible derivatives.

Esterification/Amidation: Converting the carboxylic acid group into various esters or amides to modify solubility, steric properties, and intermolecular bonding capabilities.

These modifications would enable the creation of a portfolio of compounds with tailored properties for specific applications, such as organic photovoltaics or light-emitting diodes.

Functional Group (at Br position) Expected Effect on Electronic Profile Potential Application
Phenyl, Alkyl (Electron Donating)Raise HOMO level, decrease energy gapRed-shifted absorption in dyes
Pyridyl, Cyano-phenyl (Electron Withdrawing)Lower LUMO level, tune charge injectionn-type organic semiconductors
Extended π-conjugated systemsEnhanced light absorption, improved charge mobilityHigh-efficiency solar cells

Integration into Complex Molecular Architectures for Enhanced Performance

Beyond its use as a small molecule, this compound can serve as a fundamental building block for constructing larger, more complex molecular and supramolecular systems.

Promising research avenues include:

Polymerization: Using the molecule as a monomer to synthesize conjugated polymers. The acrylic acid moiety could be adapted for polymerization reactions, leading to materials with interesting electronic and optical properties for use in organic electronics. nih.gov

Donor-π-Acceptor (D-π-A) Dyes: Employing the molecule as the π-bridge and acceptor component in D-π-A sensitizers for dye-sensitized solar cells (DSSCs). The thiophene unit serves as an effective conjugated spacer, while the cyanoacrylic acid acts as both an electron acceptor and an anchoring group to the semiconductor (e.g., TiO₂) surface. nih.govsigmaaldrich.com

Metal-Organic Frameworks (MOFs): Utilizing the carboxylic acid group as a linker to coordinate with metal ions, forming highly ordered, porous MOFs. These materials could have applications in catalysis, gas storage, or sensing.

By integrating this compound into larger systems, its intrinsic properties can be amplified and combined with those of other molecular components to achieve enhanced performance and novel functionalities.

Fundamental Understanding of Intermolecular Interactions and Solid-State Phenomena

The performance of organic materials is heavily influenced by their solid-state packing and the nature of their intermolecular interactions. A fundamental understanding of these phenomena for this compound is crucial for controlling its material properties.

Future studies should include:

Single-Crystal X-ray Diffraction: Obtaining high-quality crystals to determine the precise three-dimensional arrangement of molecules in the solid state. This can reveal key information about hydrogen bonding, π-π stacking, and halogen bonding.

Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs), as each polymorph can exhibit distinct physical properties, such as solubility, stability, and charge mobility. nih.gov

Thin-Film Characterization: Studying the morphology and molecular orientation in thin films, which is the form used in most electronic devices. Techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence X-ray Diffraction (GIXD) can provide these insights.

A thorough investigation of these solid-state characteristics will enable a more rational design of materials with optimized charge transport and other functional properties.

Interaction Type Structural Moieties Involved Potential Impact on Material Properties
Hydrogen BondingCarboxylic acid (O-H···O), Cyano group (N···H-C)Influences crystal packing, thermal stability, and solubility.
π-π StackingThiophene ringsFacilitates intermolecular charge transport in organic semiconductors.
Halogen BondingBromine atom (Br···O/N)Provides directional control over the supramolecular architecture.

Q & A

Q. How can researchers address discrepancies in reported melting points or solubility data across studies?

  • Methodological Answer :
  • DSC analysis : Determine precise melting points (reported range: 180–185°C) and compare with literature.
  • Phase-solubility diagrams : Use the Higuchi–Connors method to quantify solubility in binary solvent systems.
  • Inter-laboratory validation : Collaborate to standardize protocols (e.g., USP guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.